molecular formula C14H13N3O2 B5720342 3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-quinolinol

3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-quinolinol

Cat. No. B5720342
M. Wt: 255.27 g/mol
InChI Key: ONJMEQAQCBJPIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic structures such as quinazolinones or quinolines to obtain oxadiazole derivatives. For instance, the synthesis of quinazolinone-oxadiazole derivatives involves the reaction of synthesized 3-amino-4(3H) quinazolinone derivatives with chloroacetyl chloride, followed by treatment with oxadiazole derivatives under specific conditions (Hassanzadeh et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-quinolinol" has been characterized using various analytical techniques, including IR, 1H-NMR, and mass spectral data. These analyses confirm the formation of the desired oxadiazole derivatives and provide insight into their molecular framework (Joshi et al., 2011).

Chemical Reactions and Properties

Compounds containing the oxadiazole ring are known to participate in various chemical reactions, contributing to their broad spectrum of biological activities. They can undergo nucleophilic substitution reactions, cycloadditions, and more, allowing for the synthesis of a wide array of derivatives with potential pharmacological applications (Moghimi et al., 2013).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their pharmacokinetic profile and drug formulation. The synthesis and analysis of these compounds often involve evaluating these properties to optimize their application in medicinal chemistry (Vaksler et al., 2023).

Chemical Properties Analysis

Oxadiazole derivatives exhibit a range of chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to form complexes with metals. These properties are instrumental in determining their biological activity and potential as therapeutic agents (Ling-la, 2015).

Mechanism of Action

The mechanism of action would depend on the intended use or biological activity of the compound. For instance, some oxadiazole derivatives are known to have antimicrobial, antifungal, or anticancer activities .

Future Directions

The future research directions for this compound would likely depend on its observed activities. If it shows promising biological activity, further studies could be conducted to optimize its structure and improve its efficacy .

properties

IUPAC Name

3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-8(2)14-16-12(17-19-14)10-7-9-5-3-4-6-11(9)15-13(10)18/h3-8H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJMEQAQCBJPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2=CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]quinolin-2(1H)-one

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